benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate typically involves multiple steps. One common method includes the reaction of a carbamate precursor with a suitable nucleophile under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of carbamates without an inert atmosphere . This method allows for the precipitation of products from the reaction mixture, which can then be obtained in high purity by filtration.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(1S)-1-[(naphthalen-1-yl)carbamoyl]ethyl]carbamate
- Benzyl N-[(1S)-1-[[(1S)-1-[[(2S)-1-hydroxy-3-phenyl-propan-2-yl]carbamoyl]-2-methyl-propyl]carbamoyl]ethyl]carbamate
Uniqueness
Benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its multiple functional groups and stereochemistry make it a versatile compound for various applications .
Properties
Molecular Formula |
C35H34N2O6S |
---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
benzyl N-[(1S)-2-phenyl-1-[(4R,5R)-5-[2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]-2-sulfanylidene-1,3-dioxolan-4-yl]ethyl]carbamate |
InChI |
InChI=1S/C35H34N2O6S/c38-33(40-23-27-17-9-3-10-18-27)36-29(21-25-13-5-1-6-14-25)31-32(43-35(44)42-31)30(22-26-15-7-2-8-16-26)37-34(39)41-24-28-19-11-4-12-20-28/h1-20,29-32H,21-24H2,(H,36,38)(H,37,39)/t29-,30?,31+,32+/m0/s1 |
InChI Key |
XDMAHSFRGYUNGC-CZGBZWQRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@@H]2[C@H](OC(=S)O2)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2C(OC(=S)O2)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.